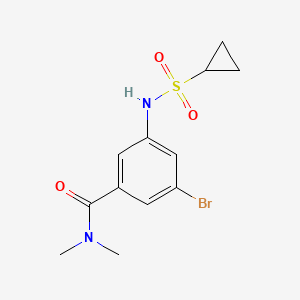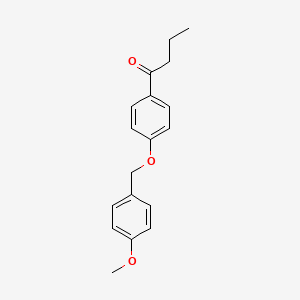
Toluene-4-sulfonic acid 2-(2-allyloxyethoxy)-ethyl ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Toluene-4-sulfonic acid 2-(2-allyloxyethoxy)-ethyl ester is an organic compound with the molecular formula C14H20O5S. It is a colorless to pale yellow liquid commonly used as a reagent and intermediate in organic synthesis. This compound is known for its role in various chemical reactions and its applications in scientific research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Toluene-4-sulfonic acid 2-(2-allyloxyethoxy)-ethyl ester typically involves the reaction of 2-(2-(Allyloxy)ethoxy)ethanol with p-toluenesulfonyl chloride in the presence of a base such as pyridine or triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the sulfonyl chloride. The product is then purified by distillation or recrystallization .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity. The use of continuous flow reactors and automated systems ensures consistent production quality and efficiency.
Analyse Des Réactions Chimiques
Types of Reactions
Toluene-4-sulfonic acid 2-(2-allyloxyethoxy)-ethyl ester undergoes various chemical reactions, including:
Nucleophilic substitution: The sulfonate group is a good leaving group, making the compound suitable for nucleophilic substitution reactions.
Hydrolysis: The compound can be hydrolyzed to produce 2-(2-(Allyloxy)ethoxy)ethanol and p-toluenesulfonic acid.
Oxidation and Reduction: The allyloxy group can undergo oxidation and reduction reactions under appropriate conditions.
Common Reagents and Conditions
Nucleophilic substitution: Common nucleophiles include amines, thiols, and alkoxides. The reactions are typically carried out in polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Hydrolysis: Acidic or basic conditions can be used for hydrolysis, with water or aqueous solutions as the solvent.
Oxidation and Reduction: Reagents such as potassium permanganate (KMnO4) for oxidation and sodium borohydride (NaBH4) for reduction are commonly used.
Major Products
Nucleophilic substitution: Products depend on the nucleophile used, resulting in various substituted derivatives.
Hydrolysis: Produces 2-(2-(Allyloxy)ethoxy)ethanol and p-toluenesulfonic acid.
Oxidation and Reduction: Products vary based on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
Toluene-4-sulfonic acid 2-(2-allyloxyethoxy)-ethyl ester has diverse applications in scientific research:
Biology: Employed in the synthesis of biologically active molecules and as a protecting group in peptide synthesis.
Medicine: Investigated for its potential use in drug development and as a precursor for pharmaceutical intermediates.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and surfactants
Mécanisme D'action
The mechanism of action of Toluene-4-sulfonic acid 2-(2-allyloxyethoxy)-ethyl ester involves its ability to act as a leaving group in nucleophilic substitution reactions. The sulfonate group is displaced by nucleophiles, facilitating the formation of new chemical bonds. The allyloxy group can participate in various reactions, including polymerization and cross-linking, contributing to the compound’s versatility in chemical synthesis .
Comparaison Avec Des Composés Similaires
Similar Compounds
2-(2-(2-Methoxyethoxy)ethoxy)ethyl 4-methylbenzenesulfonate: Similar structure but with a methoxy group instead of an allyloxy group.
Tetraethylene glycol p-toluenesulfonate: Contains a longer ethylene glycol chain.
2-(Benzyloxy)ethyl 4-methylbenzenesulfonate: Features a benzyloxy group instead of an allyloxy group
Uniqueness
Toluene-4-sulfonic acid 2-(2-allyloxyethoxy)-ethyl ester is unique due to its allyloxy group, which provides distinct reactivity and applications compared to its analogs. The presence of the allyloxy group allows for specific reactions, such as polymerization and cross-linking, making it valuable in the synthesis of complex molecules and materials .
Propriétés
IUPAC Name |
2-(2-prop-2-enoxyethoxy)ethyl 4-methylbenzenesulfonate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20O5S/c1-3-8-17-9-10-18-11-12-19-20(15,16)14-6-4-13(2)5-7-14/h3-7H,1,8-12H2,2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JOORNCMSZOPAML-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)OCCOCCOCC=C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![1-(2,6-Difluoro-benzyl)-3,5-dimethyl-4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-1H-pyrazole](/img/structure/B8132763.png)

![3'-Formyl-4'-methoxy-[1,1'-biphenyl]-4-carboxylic acid](/img/structure/B8132780.png)

![2-Methyl-6-[4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-pyrazol-1-yl]-pyrazine](/img/structure/B8132794.png)




![Pyrrolidin-1-yl-[4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-pyrazol-1-yl]-methanone](/img/structure/B8132827.png)




